1H-Pyrrolo[3,2-c]quinoline-1,4-dicarboxylic acid, 8-bromo-2,3,3a,4,5,9b-hexahydro-, 1-(1,1-dimethylethyl) 4-ethyl ester
CAS No.:
Cat. No.: VC20189176
Molecular Formula: C19H25BrN2O4
Molecular Weight: 425.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25BrN2O4 |
|---|---|
| Molecular Weight | 425.3 g/mol |
| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 8-bromo-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C19H25BrN2O4/c1-5-25-17(23)15-12-8-9-22(18(24)26-19(2,3)4)16(12)13-10-11(20)6-7-14(13)21-15/h6-7,10,12,15-16,21H,5,8-9H2,1-4H3 |
| Standard InChI Key | NNDMZXUIUCVUMG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C2CCN(C2C3=C(N1)C=CC(=C3)Br)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Core Framework and Substituents
The compound belongs to the pyrrolo[3,2-c]quinoline family, a bicyclic system merging pyrrole and quinoline moieties. Key structural features include:
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A hexahydro (partially saturated) quinoline scaffold, reducing aromaticity and enhancing conformational flexibility .
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8-Bromo substitution on the quinoline ring, which influences electronic properties and bioactivity .
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1,4-Dicarboxylic acid ester groups: A tert-butyl ester at position 1 and an ethyl ester at position 4, modulating solubility and metabolic stability .
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₂₁BrN₂O₄ | |
| Molecular weight | 435.29 g/mol | |
| Stereocenters | 3 defined stereocenters | |
| Key functional groups | Bromo, ester, pyrroloquinoline |
Synthesis and Structural Elucidation
Retrosynthetic Analysis
The synthesis of this compound likely involves:
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Construction of the pyrrolo[3,2-c]quinoline core via cyclization strategies, such as electrocyclization of 2-(pyrrol-3-yl)benzene derivatives .
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Bromination at position 8 using electrophilic agents like N-bromosuccinimide (NBS) .
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Esterification with tert-butyl and ethyl groups, potentially via Steglich esterification or acid chloride intermediates .
Stereochemical Considerations
The three stereocenters (3aR, 4R, 9bR) necessitate asymmetric synthesis or chiral resolution techniques. Patent data suggests that stereochemistry critically impacts biological activity, as seen in caspase-3 inhibitors .
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Estimated at 3.2 (moderate lipophilicity due to bromine and esters) .
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Aqueous solubility: Limited (<1 mg/mL) due to hydrophobic tert-butyl and ethyl esters .
Stability Profile
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Ester hydrolysis: Susceptible to basic conditions, with tert-butyl esters offering greater stability than ethyl under acidic conditions .
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Photodegradation: Bromine substitution may increase sensitivity to UV light, necessitating dark storage .
Biological Activity and Mechanisms
Apoptosis Modulation
Structurally analogous pyrroloquinolines exhibit caspase-3 inhibition, a key enzyme in apoptosis . Molecular docking studies suggest the bromine atom and ester groups occupy hydrophobic pockets in caspase-3’s active site .
Pharmacological Applications
Neurodegenerative Diseases
Caspase-3 inhibitors show efficacy in murine models of Alzheimer’s disease, reducing neuronal apoptosis by 40–60% . The hexahydro scaffold may improve blood-brain barrier penetration compared to aromatic analogs .
Cardiovascular Therapeutics
In myocardial infarction models, related compounds reduce infarct size by 30–50% via apoptosis suppression . The ethyl ester may facilitate prodrug conversion in cardiac tissue .
Comparative Analysis with Analogues
Table 2: Activity of Selected Pyrroloquinolines
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